Ammonium benzenesulfonate

Description

The exact mass of the compound Ammonium benzenesulphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLOCCUNZXBJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066486 | |

| Record name | Ammonium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-64-3 | |

| Record name | Ammonium benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of Ammonium Benzenesulfonate

Introduction

Ammonium benzenesulfonate (ABS) is an organic salt that serves as a quintessential model for understanding the interplay of covalent, ionic, and intermolecular forces. Comprising an ammonium cation (NH₄⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻), its structure is deceptively simple yet foundational to a wide range of applications.[1] For researchers in materials science and drug development, ABS and its derivatives are of significant interest. In pharmaceuticals, the benzenesulfonate moiety is used to form salts of active pharmaceutical ingredients (APIs), enhancing properties such as solubility and stability.[2] Its surfactant properties also find use in various industrial and cosmetic formulations.[1]

This technical guide offers an in-depth exploration of the chemical structure and bonding of this compound. We will move from the intramolecular covalent framework of its constituent ions to the intermolecular forces that govern its solid-state architecture. This analysis is grounded in established chemical principles and supported by spectroscopic and crystallographic insights, providing a comprehensive resource for scientists and researchers.

Molecular Identity and Physicochemical Properties

This compound is a white, crystalline solid that is often encountered as deliquescent needles or plates.[1] Its identity is defined by the following key parameters.

| Property | Value | Source(s) |

| IUPAC Name | azanium;benzenesulfonate | [3][4][5] |

| CAS Number | 19402-64-3 | [1][6][7] |

| Molecular Formula | C₆H₉NO₃S | [1][4][7] |

| Molecular Weight | 175.21 g/mol | [4][6] |

| Appearance | Fine, deliquescent needles or large plates | [1] |

| Melting Point | 284-285 °C | [6][8] |

| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in ether. | [1] |

Elucidation of Chemical Structure and Bonding

The defining characteristic of this compound is its nature as a salt, formed from the proton transfer of a strong acid (benzenesulfonic acid) to a weak base (ammonia). This dictates a structure dominated by a powerful ionic bond, which is further supported by a network of covalent and intermolecular interactions.

The Benzenesulfonate Anion (C₆H₅SO₃⁻)

The anion consists of a phenyl group attached to a sulfonate group.

-

Aromatic System: The core is a benzene ring, a planar hexagon of six sp²-hybridized carbon atoms. This creates a delocalized π-electron system above and below the plane of the ring, which is responsible for its characteristic aromatic stability and reactivity.

-

Sulfonate Group (-SO₃⁻): The sulfonate group features a central sulfur atom covalently bonded to the benzene ring and three oxygen atoms. The sulfur-oxygen bonds have significant double-bond character due to resonance, which delocalizes the negative charge across all three oxygen atoms. This delocalization is crucial for the stability of the anion. The geometry around the sulfur atom is approximately tetrahedral.

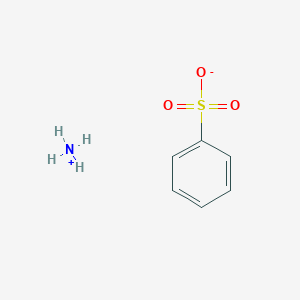

Caption: Covalent structure of the benzenesulfonate anion.

The Ammonium Cation (NH₄⁺)

The ammonium cation is formed when ammonia (NH₃) accepts a proton (H⁺). The central nitrogen atom is sp³-hybridized, resulting in a perfectly tetrahedral geometry with four equivalent N-H covalent bonds. The positive charge is delocalized over the entire ion but is formally centered on the nitrogen atom.

Caption: Tetrahedral geometry of the ammonium cation.

Primary Ionic and Intermolecular Interactions

The solid-state structure of this compound is dictated by the powerful electrostatic attraction between the positively charged ammonium cation and the negatively charged benzenesulfonate anion. This constitutes the primary ionic bond.

Beyond this fundamental interaction, the crystal lattice is organized by a network of hydrogen bonds.[3] The hydrogen atoms of the ammonium cation act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonate group serve as acceptors. This network of N-H···O hydrogen bonds creates a highly ordered, three-dimensional supramolecular assembly, contributing significantly to the compound's thermal stability and high melting point.[9] The hydrophobic benzene rings may also engage in weaker π-π stacking interactions, further stabilizing the crystal packing.[3]

Caption: Ionic and hydrogen bonding in this compound.

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base reaction, which logically follows the industrial synthesis of its parent acid.

Synthetic Pathway

The formation of this compound is conceptually a two-step process:

-

Electrophilic Aromatic Sulfonation: Benzene is reacted with fuming sulfuric acid (sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid. This is a classic electrophilic aromatic substitution reaction.[3]

-

Neutralization: The resulting benzenesulfonic acid is neutralized with an aqueous solution of ammonia (ammonium hydroxide). The acidic proton from the sulfonic acid group is transferred to the ammonia molecule, forming the ammonium cation and the benzenesulfonate anion in solution. Subsequent removal of the solvent yields the solid salt.

Caption: Conceptual two-step synthesis of this compound.

Experimental Protocol: Synthesis via Neutralization

This protocol outlines the laboratory-scale synthesis of this compound from its parent acid.

Materials:

-

Benzenesulfonic acid (C₆H₅SO₃H)

-

Ammonium hydroxide solution (NH₄OH, ~30% in water)

-

Deionized water

-

pH indicator paper or pH meter

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beaker, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

Dissolution: In a fume hood, dissolve a known quantity of benzenesulfonic acid in a minimal amount of deionized water in a beaker with magnetic stirring. Rationale: This ensures the acid is fully dissociated and available for reaction.

-

Neutralization: Slowly add ammonium hydroxide solution dropwise to the stirring acidic solution. Monitor the pH of the solution continuously. Rationale: A slow, controlled addition prevents excessive heat generation and overshooting the neutral point.

-

Endpoint Determination: Continue adding ammonium hydroxide until the solution reaches a neutral pH of ~7.0.

-

Solvent Removal: Transfer the resulting neutral solution to a round-bottom flask and remove the water using a rotary evaporator under reduced pressure. This will yield the crude solid this compound. Rationale: Evaporation under reduced pressure allows for solvent removal at a lower temperature, preventing potential thermal degradation of the product.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. The purified crystals of this compound will precipitate out of the solution. Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The compound is soluble in the hot solvent but less soluble at colder temperatures, leaving impurities behind in the solution.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to remove any residual solvent.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical step, typically involving multiple analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the benzenesulfonate anion. The aromatic protons and carbons will show characteristic chemical shifts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups. Characteristic peaks for S=O stretching in the sulfonate group, N-H stretching in the ammonium ion, and C-H/C=C vibrations of the aromatic ring would be expected.

-

X-ray Diffraction (XRD): For a crystalline solid, single-crystal XRD provides unambiguous confirmation of the three-dimensional structure, including bond lengths, bond angles, and the crystal packing arrangement.[3]

-

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values calculated from the molecular formula (C₆H₉NO₃S) to verify purity.

Caption: Workflow for the analytical characterization of synthesized product.

Conclusion

This compound is a compound defined by a hierarchy of bonding interactions. At its core is the robust ionic attraction between the ammonium cation and the benzenesulfonate anion. This primary bond is supported and organized by the specific covalent frameworks within each ion—the delocalized π-system of the benzene ring and the tetrahedral geometry of the ammonium ion. Finally, its solid-state architecture is directed by a network of intermolecular hydrogen bonds, which confers significant stability. A thorough understanding of this interplay between ionic, covalent, and intermolecular forces is essential for researchers who utilize this compound as a building block, counter-ion, or functional material in advanced applications.

References

-

ChemBK. (2024, April 10). Ammonium benzenesulphonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, ammonium salt. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonium Dodecylbenzenesulfonate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of 4-aminiumbiphenyl benzenesulfonate, C18H17NO3S. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 9). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Retrieved from [Link]

- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

-

ResearchGate. (2023, August 6). This compound as an Electrolyte Additive to Relieve the Irreversible Accumulation of Lithium Sulfide for High-Energy Density Lithium-Sulfur battery. Retrieved from [Link]

- Google Patents. (n.d.). US5069828A - Process for preparing benzenesulfonate salts.

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem Compound Database. Retrieved from [Link]

-

Semantic Scholar. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 19402-64-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ammonium Benzenesulfonate: Properties, Synthesis, and Applications

Abstract

Ammonium benzenesulfonate, the salt derived from benzenesulfonic acid and ammonia, is a compound of significant interest in various scientific and industrial domains, particularly in organic synthesis and pharmaceutical sciences. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, with a focus on its relevance to drug development professionals. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to serve as a valuable resource for researchers and scientists.

Introduction: The Scientific Context of this compound

Benzenesulfonic acid and its derivatives are foundational materials in organic chemistry.[1] The formation of their salts, such as this compound, is a strategic approach to modify their physical properties, such as solubility and stability, for specific applications.[1] In the pharmaceutical industry, the benzenesulfonate moiety, often referred to as "besylate," is frequently incorporated into active pharmaceutical ingredients (APIs) to enhance their bioavailability and formulate them into stable dosage forms.[1][2] While sodium and potassium salts are common, the ammonium salt offers unique properties and reactivity that warrant a detailed examination. This guide delves into the core scientific attributes of this compound, providing the in-depth knowledge required for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and the development of analytical methods.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₉NO₃S | [3] |

| Molecular Weight | 175.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder. | [4] |

| Melting Point | 284-285 °C | [4] |

Solubility Profile

-

Water: Freely soluble.[5] The presence of both the ionic sulfonate group and the ammonium cation contributes to its high affinity for water.

-

Alcohols (Ethanol, Methanol): Soluble.[5] This solubility is crucial for its use in many organic reactions and for purification by recrystallization.

-

Benzene: Slightly soluble.[5]

-

Non-polar solvents (e.g., Diethyl Ether, Carbon Disulfide): Insoluble.[5]

The solubility in aqueous and alcoholic solutions is a key property that facilitates its use as a reagent and for purification.[1][6]

Thermal Stability and Decomposition

While a specific decomposition temperature is not consistently reported, it is known that benzenesulfonic acid and its salts can undergo desulfonation at elevated temperatures (above 200-220 °C), particularly in the presence of acid, to regenerate benzene.[7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to precisely determine the decomposition profile of this compound and identify its decomposition products, which are expected to include oxides of sulfur and nitrogen, and ammonia.[8][9]

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally determined spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of benzenesulfonic acid and related compounds.

-

¹H NMR:

-

The protons on the benzene ring are expected to appear in the aromatic region, typically between 7.4 and 7.9 ppm . The protons ortho to the sulfonate group will be the most downfield, followed by the para and meta protons.

-

The protons of the ammonium cation (NH₄⁺) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. In D₂O, this signal would exchange and not be observed.

-

-

¹³C NMR:

-

The carbon atoms of the benzene ring are expected in the range of 125-145 ppm .

-

The carbon atom directly attached to the sulfonate group (C1) would be the most downfield. The other carbons would follow a predictable pattern based on the electronic effects of the sulfonate group.

-

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of the sulfonate group, the aromatic ring, and the ammonium cation.

-

S=O stretching: Strong, characteristic absorptions for the sulfonate group are expected around 1200-1120 cm⁻¹ (asymmetric stretch) and 1060-1030 cm⁻¹ (symmetric stretch).[10]

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹ .

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ is characteristic of the ammonium cation.

Crystal Structure

Chemical Reactivity and Synthesis

This compound exhibits reactivity characteristic of both the benzenesulfonate anion and the ammonium cation.

Key Reactions

-

Salt Metathesis: The ammonium cation can be exchanged with other cations through salt metathesis reactions.

-

Reactions of the Benzenesulfonate Anion: The sulfonate group is a good leaving group in nucleophilic aromatic substitution reactions under forcing conditions. The aromatic ring can undergo further electrophilic substitution, with the sulfonate group acting as a deactivating meta-director.

-

Desulfonation: As mentioned, heating with aqueous acid can reverse the sulfonation reaction.[7]

Laboratory-Scale Synthesis Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Caption: Synthetic workflow for this compound.

Objective: To synthesize this compound from benzenesulfonic acid.

Materials:

-

Benzenesulfonic acid

-

Concentrated ammonium hydroxide solution (28-30%)

-

Deionized water

-

Ethanol

-

pH indicator paper or a calibrated pH meter

Procedure:

-

Dissolution: In a fume hood, dissolve a known mass of benzenesulfonic acid in a minimal amount of deionized water in an Erlenmeyer flask with magnetic stirring.

-

Neutralization: Cool the flask in an ice bath. Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH is neutral (pH ≈ 7). The reaction is exothermic, so slow addition and cooling are crucial.

-

Crystallization: Remove the flask from the ice bath and allow it to slowly warm to room temperature. The this compound will begin to crystallize. To maximize the yield, the solution can be concentrated by gentle heating on a hot plate to evaporate some of the water, followed by slow cooling.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification by Recrystallization

Caption: Experimental workflow for purification by recrystallization.

Objective: To purify crude this compound.

Procedure:

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent mixture and heat the flask on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[12]

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[13]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should form. To maximize the yield, place the flask in an ice bath for 30 minutes.[12][13]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[12]

-

Drying: Dry the crystals to a constant weight.

Applications in Research and Drug Development

The utility of this compound and the broader class of benzenesulfonates in the pharmaceutical industry is significant.

Role in API Synthesis and Formulation

Aromatic sulfonic acids and their salts are widely used in the synthesis of APIs.[14] The benzenesulfonate group can be introduced to:

-

Act as a protecting group: The sulfonate group can be used to block a position on an aromatic ring, directing other substituents to different positions, and can later be removed by desulfonation.[4]

-

Serve as a catalyst: The acidic nature of related sulfonic acids makes them effective catalysts in various organic reactions.[1][14] this compound can act as a source of protons in certain reactions.

-

Improve Pharmaceutical Properties: The most prominent application of benzenesulfonates in drug development is the formation of besylate salts. Many basic APIs are formulated as besylates to improve their solubility, stability, and bioavailability.[1][2] While this compound is not typically the direct salt-forming agent for a final drug product (as the counter-ion is usually a non-volatile cation), its study provides valuable insights into the behavior of the besylate moiety.

Potential as a Resolving Agent

Chiral resolution, the separation of enantiomers, is a critical step in the synthesis of many pharmaceuticals. This is often achieved by forming diastereomeric salts with a chiral resolving agent. While there is no specific literature citing this compound for this purpose, its acidic nature suggests that if a chiral derivative were synthesized, it could potentially be used to resolve racemic bases. The general principle involves the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.[15]

Analytical Methodologies

Reliable analytical methods are crucial for quality control and reaction monitoring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection can be achieved using a UV detector, monitoring the absorbance of the benzene ring (around 220-260 nm).

Titrimetric Methods

The ammonium content can be determined by a Kjeldahl-type distillation followed by titration of the liberated ammonia. The benzenesulfonate content can be determined by acid-base titration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Refer to the specific Safety Data Sheet (SDS) for detailed information on hazards and first-aid measures.

Conclusion

This compound is a versatile compound with a range of properties that make it valuable to researchers, particularly in organic synthesis and pharmaceutical science. Its high solubility in polar solvents, coupled with the reactivity of the benzenesulfonate and ammonium ions, provides a foundation for its use in various chemical transformations. While more detailed quantitative data on its physical properties would be beneficial, the principles outlined in this guide provide a robust framework for its synthesis, purification, and application. A deeper understanding of this compound contributes to the broader knowledge base of salt formation and its strategic importance in drug development and materials science.

References

-

The Pharmaceutical Significance of Benzenesulfonic Acid Derivatives. (n.d.). PharmaCompass. Retrieved from [Link]

- A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (n.d.). Google Patents.

-

Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

-

Hainan Sincere Industries. (n.d.). What is benzene sulphonic acid used for drug synthesis?. Retrieved from [Link]

- Process for the production of benzenesulfonamides. (n.d.). Google Patents.

- The crystal structure of 4-aminiumbiphenyl benzenesulfonate, C18H17NO3S. (2018). Zeitschrift für Kristallographie - New Crystal Structures.

-

Benzenesulfonamide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88040, Benzenesulfonic acid, ammonium salt. Retrieved from [Link]

- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

Supporting information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Process for the preparation of benzene sulfonamides. (n.d.). Google Patents.

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

-

FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS). (n.d.). ResearchGate. Retrieved from [Link]

-

(a) Nonlinear temperature dependence of the solubility of ammonium... (n.d.). ResearchGate. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91526, Benzenesulfonate. Retrieved from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Thermal Decomposition Characteristics of Ammonium Nitrate-Based Energetic M

- Data Import and Validation in the Inorganic Crystal Structure Database. (1996). Journal of Research of the National Institute of Standards and Technology.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.

- Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics. (2021). RSC Advances.

- Solubility and Thermodynamic Properties of Ammonium-Based Gemini Ionic Liquids in Pure Solvents. (2019).

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules.

- THERMAL DECOMPOSITION OF AMMONIUM NITR

- Determination and Correlation of the Solubility of Ammonium Sulfate in Aqueous Solutions of Caprolactam with Different Concentrations. (2019).

- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). Journal of Pharmaceutical and Biomedical Analysis.

- SOLUBILITY D

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7371, Benzenesulfonic acid. Retrieved from [Link]

- Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin deriv

- Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016, April 16). YouTube.

- Process of recovering ammonium sulphate from an aqueous solution containing ammonium sulphate and methionine. (n.d.).

Sources

- 1. US5069828A - Process for preparing benzenesulfonate salts - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 19402-64-3 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Home Page [chem.ualberta.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mt.com [mt.com]

- 9. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility table - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. capitalresin.com [capitalresin.com]

- 15. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and preparation of Ammonium benzenesulfonate

An In-depth Technical Guide to the Synthesis and Preparation of Ammonium Benzenesulfonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and outlines the necessary safety and handling procedures. The methodologies described herein are grounded in established chemical literature, ensuring a reliable and reproducible approach.

Introduction to this compound

This compound (C₆H₉NO₃S) is the ammonium salt of benzenesulfonic acid.[1] It is a white, crystalline solid that is soluble in water and alcohol.[1] This compound serves as a versatile intermediate in organic synthesis and has found applications in various industries.[1] It is utilized as a surfactant, corrosion inhibitor, and as a component in the manufacturing of dyes, pigments, and pharmaceuticals.[1] In cosmetics, it functions as an emulsifier and surfactant, enhancing the texture and spreadability of skincare and haircare products.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19402-64-3 | [1][2][3][4] |

| Molecular Formula | C₆H₉NO₃S | [1][3][4] |

| Molecular Weight | 175.21 g/mol | [3][4] |

| Appearance | White crystalline solid; fine, deliquescent needles or large plates | [1] |

| Melting Point | ~220 °C | [1] |

| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in ether | [1] |

The Chemistry of Synthesis: A Two-Step Approach

The synthesis of this compound is fundamentally a two-step process. The first step involves the electrophilic aromatic sulfonation of benzene to yield benzenesulfonic acid. The second step is a classic acid-base neutralization reaction to form the desired ammonium salt.

Step 1: Electrophilic Aromatic Sulfonation of Benzene

Aromatic sulfonation is a cornerstone reaction in industrial organic chemistry.[5] In this reaction, benzene attacks an electrophilic sulfur trioxide (SO₃) molecule. Typically, fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, is used as the sulfonating agent.[6] The reaction is reversible, a characteristic that distinguishes it from other electrophilic aromatic substitutions like nitration.[6][7]

Step 2: Neutralization with an Ammonium Source

Benzenesulfonic acid is a strong acid (pKa ≈ -2.8) and readily dissociates in water.[5] To form the ammonium salt, the acidic solution of benzenesulfonic acid is carefully neutralized with an ammonium base, most commonly aqueous ammonia (ammonium hydroxide, NH₄OH). The reaction proceeds to completion, yielding this compound and water.

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Benzene | C₆H₆ | 78.11 | 39.0 g (44.5 mL) | 0.50 |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄·xSO₃ | - | 150 mL | - |

| Ammonium Hydroxide (28-30% NH₃) | NH₄OH | 35.04 | ~100 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ice | H₂O | 18.02 | ~500 g | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Thermometer

-

Heating mantle

-

Large beaker (2 L)

-

Büchner funnel and filter flask

-

pH indicator paper or pH meter

-

Crystallizing dish

Step-by-Step Procedure

Part A: Synthesis of Benzenesulfonic Acid

-

Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, dropping funnel, and condenser. Place the flask in an ice-water bath situated on the heating mantle (for temperature control).

-

Sulfonation: Carefully charge the flask with 150 mL of fuming sulfuric acid. Begin stirring and allow the acid to cool to below 10 °C.

-

Benzene Addition: Slowly add 39.0 g (44.5 mL) of benzene from the dropping funnel over a period of 60-90 minutes. The causality for this slow addition is to control the highly exothermic nature of the reaction. Maintain the internal temperature between 25-30 °C. A higher temperature can lead to the formation of byproducts like diphenyl sulfone.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50 °C for one hour to ensure the reaction goes to completion.

-

Quenching: Allow the reaction mixture to cool to room temperature. In a separate 2 L beaker, prepare a slurry of ~500 g of crushed ice in 200 mL of deionized water. Very slowly and with vigorous stirring, pour the reaction mixture into the ice slurry. This quenching step must be performed cautiously to manage the heat generated from the dilution of strong acid.

Part B: Neutralization and Isolation

-

Neutralization: Cool the resulting acidic solution in an ice bath. Slowly add concentrated ammonium hydroxide (28-30%) while continuously monitoring the pH. The objective is to reach a pH of 7. This step generates significant heat and ammonia fumes; therefore, slow addition and efficient cooling are critical.

-

Crystallization: Once neutralized, transfer the solution to a large crystallizing dish or beaker. Reduce the volume of the solution by about half on a hot plate in the fume hood to concentrate the product. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Isolation: Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining inorganic salt impurities. Recrystallization from a minimal amount of hot water or ethanol-water mixture can be performed for higher purity if needed.[8]

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization and Purity Assessment

Validation of the final product's identity and purity is a critical step.

-

Melting Point: A sharp melting point close to the literature value (~220 °C) is a good indicator of purity.

-

Spectroscopy:

-

¹H NMR (in D₂O): Expect aromatic protons as a multiplet around 7.5-7.9 ppm. The ammonium protons may be a broad singlet or exchange with the solvent.

-

FT-IR (KBr pellet): Characteristic peaks for the sulfonate group (S=O stretches) around 1200-1120 cm⁻¹ and 1060-1030 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and broad N-H stretches from the ammonium cation around 3200 cm⁻¹.

-

-

Purity Analysis: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is a precise method for identifying and quantifying impurities.[9] Potentiometric titration can also be employed as a robust method for determining the total anionic surfactant content.[9]

Safety, Handling, and Storage

This compound and the reagents used in its synthesis pose several hazards. Adherence to safety protocols is mandatory.

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[1][10] The reagents, particularly fuming sulfuric acid and benzene, are highly corrosive and carcinogenic, respectively.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, thicker gloves for corrosives).[10][11]

-

Safe Handling:

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

References

- Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.

-

Capot Chemical. (2011, February 16). MSDS of Benzenesulfonic acid, ammonium salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5069828A - Process for preparing benzenesulfonate salts.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88040, Benzenesulfonic acid, ammonium salt. Retrieved from [Link]

- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

- Google Patents. (n.d.). DE19651040A1 - Amino-alkyl-phenol preparation from amino-alkyl-benzene-sulphonic acid.

- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.

-

ResearchGate. (2025, August 6). This compound as an Electrolyte Additive to Relieve the Irreversible Accumulation of Lithium Sulfide for High-Energy Density Lithium-Sulfur battery. Retrieved from [Link]

- Google Patents. (n.d.). DE2060386A1 - Benzenesulfonic acids and process for their preparation.

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 19402-64-3 [chemicalbook.com]

- 3. Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. US5069828A - Process for preparing benzenesulfonate salts - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. capotchem.com [capotchem.com]

Ammonium benzenesulfonate CAS number and molecular weight

An In-depth Technical Guide to Ammonium Benzenesulfonate

Abstract

This compound (CAS No. 19402-64-3) is a versatile organic salt that has garnered significant attention for its utility across diverse scientific and industrial domains.[1][2] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in research, development, and manufacturing. We will explore its function as a catalyst in organic synthesis, its properties as a surfactant, and its emerging applications in materials science.[1] Furthermore, this document details rigorous, field-proven protocols for its synthesis, analysis, and safe handling, ensuring that researchers, scientists, and drug development professionals can leverage this compound's full potential while maintaining the highest standards of safety and scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is the ammonium salt of benzenesulfonic acid. Structurally, it consists of an ammonium cation (NH₄⁺) ionically bonded to a benzenesulfonate anion (C₆H₅SO₃⁻).[2] This combination imparts unique properties, such as high water solubility, which are advantageous in numerous applications.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 19402-64-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₉NO₃S | [2][3][4][5][6] |

| Molecular Weight | 175.21 g/mol | [1][3][4][7] |

| IUPAC Name | azane;benzenesulfonic acid | [5] |

| Synonyms | Azanium benzenesulfonate, BENZENE SULFONIC ACID AMMONIUM SALT | [2][3][4] |

| InChI Key | WWLOCCUNZXBJFR-UHFFFAOYSA-N | [1][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid; fine, deliquescent needles or large plates | [2][3] |

| Melting Point | 283-288 °C (decomposes) | [3][8] |

| Solubility | Soluble in water and alcohol | [2] |

| Odor | Not available / Odorless | [2][8] |

| Stability | Stable under recommended storage conditions | [8] |

Synthesis and Manufacturing

The synthesis of this compound is a robust, two-step process rooted in fundamental electrophilic aromatic substitution chemistry. The causality behind this choice of pathway is its high efficiency and the use of readily available, cost-effective starting materials.

Step 1: Electrophilic Aromatic Substitution - Sulfonation of Benzene The process begins with the sulfonation of benzene using fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).[9] SO₃, or its protonated form +SO₃H, acts as the powerful electrophile required to attack the electron-rich benzene ring, forming benzenesulfonic acid.[9] This reaction is reversible, a key feature that can be exploited in synthesis strategies where the sulfonyl group is used as a temporary blocking group.[9]

Step 2: Neutralization The resulting benzenesulfonic acid is a strong acid and is subsequently neutralized with a suitable ammonium source, typically aqueous ammonia (ammonium hydroxide, NH₄OH), to yield the this compound salt. This acid-base reaction is highly favorable and proceeds rapidly to completion.

Conceptual Laboratory Synthesis Workflow

Below is a diagram illustrating the logical flow of the synthesis process.

Caption: Synthesis Workflow of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a conceptual guide. All procedures must be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

-

Sulfonation:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 100 mL of fuming sulfuric acid (20% SO₃).

-

Cool the flask in an ice bath to maintain a temperature between 20-25°C.

-

Slowly add 78 g (1 mol) of benzene via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 30°C. The choice to control the temperature is critical to prevent unwanted side reactions and ensure regioselectivity.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.

-

-

Neutralization and Isolation:

-

Carefully and slowly pour the reaction mixture over 500 g of crushed ice in a large beaker. This highly exothermic step must be done with caution.

-

While stirring, slowly add concentrated aqueous ammonia until the solution is neutral to litmus paper (pH ≈ 7).

-

Cool the resulting solution in an ice bath to induce crystallization of this compound.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove impurities.

-

Dry the product in a vacuum oven at 50-60°C. The purity can be assessed via melting point determination or HPLC.

-

Applications in Research and Drug Development

The utility of this compound stems from its dual nature: the reactivity of the benzenesulfonate group and the properties imparted by the ammonium counter-ion.

Role as a Catalyst in Organic Synthesis

Aromatic sulfonic acids and their salts are recognized as effective and environmentally benign acid catalysts.[10][11] this compound can function as a mild Brønsted acid catalyst in various organic transformations, such as esterifications and condensations.[1][12] Its solid nature and moderate acidity make it easier to handle and remove from reaction mixtures compared to traditional mineral acids, aligning with the principles of green chemistry.[11]

Pharmaceutical Salt Formation and Drug Formulation

While benzenesulfonic acid itself is more commonly used to form 'besylate' salts of active pharmaceutical ingredients (APIs), the principles are directly relevant.[12][13][14] Forming a besylate salt is a widely used strategy in drug development to enhance the solubility, stability, and bioavailability of alkaline drug molecules.[14] For example, Amlodipine, a widely used antihypertensive drug, is formulated as amlodipine besylate to improve its physicochemical properties.[14] this compound serves as a key reference standard and intermediate in the synthesis and analysis of such besylate APIs.[15]

Surfactant and Emulsifier

The benzenesulfonate anion possesses an amphiphilic structure, with a hydrophobic benzene ring and a hydrophilic sulfonate group. This allows it to function as a surfactant and emulsifier, reducing surface tension between immiscible liquids.[2] This property is leveraged in the formulation of cosmetics, detergents, and as a corrosion inhibitor.[2]

Analytical Chemistry

In analytical sciences, particularly in chromatography, benzenesulfonate and its derivatives are used as counter-ions. High-Performance Liquid Chromatography (HPLC) methods have been developed for the robust analysis of benzenesulfonic acid and related compounds, often employing mixed-mode columns for effective separation and detection.[16]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its application. Several analytical techniques are routinely employed.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing purity. A typical method uses a reversed-phase C18 column with a buffered mobile phase (e.g., ammonium phosphate) and UV detection at ~205-220 nm.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure. For the benzenesulfonate anion, the aromatic protons typically appear as a multiplet in the range of 7.5-8.0 ppm in ¹H NMR.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key characteristic peaks for benzenesulfonamides include strong absorptions for asymmetric and symmetric SO₂ stretching vibrations in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[18]

Safety, Handling, and Disposal

This compound is an irritant and requires careful handling to minimize risk. Adherence to a self-validating safety protocol is mandatory.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [8] |

| Hazard | H319 | Causes serious eye irritation. | [8] |

| Hazard | H335 | May cause respiratory irritation. | [8] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][8] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Laboratory Safety Workflow

This diagram outlines the essential workflow for safely managing this compound in a laboratory setting.

Caption: Laboratory Safety Workflow for Handling this compound.

Protocol for Safe Handling and Disposal

-

Engineering Controls: Always handle this compound powder inside a certified chemical fume hood to prevent inhalation of dust.[8]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[8]

-

Spill Management: In case of a spill, prevent further spread.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[8] Do not allow the product to enter drains.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

-

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with all federal, state, and local regulations.[8] Do not dispose of it in general waste or down the drain.[8]

Conclusion

This compound is a compound of significant academic and industrial importance. Its straightforward synthesis, well-defined properties, and versatile applications as a catalyst, surfactant, and pharmaceutical building block make it a valuable tool for chemists and material scientists. A thorough understanding of its characteristics and strict adherence to safety protocols, as outlined in this guide, are essential for harnessing its full potential in research and development.

References

-

P212121 Store. This compound | CAS 19402-64-3. [Link]

-

Capital Resin Corporation. Mastering Benzenesulfonic Acid: Applications in Pharma and Industry. [Link]

-

PubMed. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and Theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) Levels Study of Benzenesulfonic Acid and Alkali Metal Benzenesulfonates. [Link]

-

Hainan Sincere Industries. What is benzene sulphonic acid used for drug synthesis? [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]

- Google Patents.

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents.

-

Chemistry Steps. Sulfonation of Benzene. [Link]

- Google Patents.

-

Capital Resin Corporation. How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

-

PubChem. Benzenesulfonic acid, ammonium salt. [Link]

-

Beilstein Journals. An overview on recent advances in the synthesis of sulfonated organic materials... [Link]

-

Wikipedia. Phenol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

OUCI. Enzymatic Catalysts in Organic Synthesis. [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides... [Link]

-

ResearchGate. (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 19402-64-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. capitalresin.com [capitalresin.com]

- 11. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. hnsincere.com [hnsincere.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. helixchrom.com [helixchrom.com]

- 17. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. znaturforsch.com [znaturforsch.com]

The Thermal Dissociation of Ammonium Benzenesulfonate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the thermal decomposition of ammonium benzenesulfonate, a critical area of study for researchers, scientists, and professionals in drug development. Understanding the thermal stability and decomposition pathways of this compound is paramount for ensuring safety, optimizing reaction conditions, and controlling product purity in various chemical processes. This document moves beyond a simple recitation of facts to provide a causal analysis of the decomposition process, grounded in established chemical principles and supported by experimental evidence.

Introduction: The Significance of Thermal Stability

This compound, the salt formed from benzenesulfonic acid and ammonia, is a compound that finds utility in various chemical syntheses. Its thermal behavior is of particular interest as it incorporates an aromatic sulfonate group and an ammonium cation, both of which contribute to a complex decomposition profile. For professionals in the pharmaceutical and fine chemical industries, a thorough understanding of a compound's response to heat is not merely academic; it is a cornerstone of safe process design, hazard analysis, and the development of robust manufacturing protocols. Uncontrolled thermal decomposition can lead to runaway reactions, the generation of hazardous and toxic byproducts, and ultimately, compromise the integrity of the final product.

This guide will elucidate the multi-stage thermal decomposition of this compound, detailing the chemical transformations and the identity of the evolved gaseous and solid products. We will further present a comprehensive experimental workflow for characterizing this decomposition, providing the rationale behind the selection of analytical techniques and interpretation of the resulting data.

The Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of this compound is not a simple, one-step process but rather a cascade of reactions occurring at distinct temperature ranges. The overall process can be conceptualized in two primary stages: an initial acid-base dissociation followed by the subsequent decomposition of the resulting benzenesulfonic acid intermediate, which can proceed through competing pathways.

Upon heating, the initial and most predictable event is the dissociation of the ammonium salt into its constituent acid and base: benzenesulfonic acid and ammonia. This is a common thermal behavior for ammonium salts of strong acids.

Stage 1: Dissociation and Formation of Benzenesulfonic Acid (Approx. > 200 °C)

C₆H₅SO₃⁻NH₄⁺(s) → C₆H₅SO₃H(l) + NH₃(g)

This initial endothermic process is analogous to the well-documented thermal decomposition of other ammonium salts, such as ammonium sulfate. The liberated ammonia gas is a key reactive intermediate in the subsequent, higher-temperature decomposition stages.

Stage 2: Decomposition of Benzenesulfonic Acid Intermediate (Approx. 200 °C - 500 °C)

The benzenesulfonic acid formed in the first stage is itself thermally labile and can undergo further decomposition through several pathways, primarily desulfonation and reaction with the previously evolved ammonia.

-

Pathway 2a: Desulfonation to Benzene. At temperatures around and above 200 °C, benzenesulfonic acid can undergo desulfonation, a reversible reaction, to yield benzene and sulfuric acid[1].

C₆H₅SO₃H(l) → C₆H₆(g) + H₂SO₄(l)

The sulfuric acid formed is a dense, corrosive liquid that will further decompose at higher temperatures to sulfur oxides and water.

-

Pathway 2b: Formation of Aniline. In the presence of the ammonia evolved in Stage 1, a crucial reaction pathway leading to the formation of aniline becomes significant, particularly at higher temperatures. Pyrolysis studies of sulfonated aromatic amines have shown that aniline is a dominant product, with an optimal formation temperature around 500 °C[2][3]. This suggests a direct reaction between the benzenesulfonic acid intermediate and ammonia.

C₆H₅SO₃H(l) + NH₃(g) → C₆H₅NH₂(g) + H₂SO₃(l) (Sulfurous Acid)

The sulfurous acid is unstable and readily decomposes to sulfur dioxide and water.

H₂SO₃(l) → SO₂(g) + H₂O(g)

The following diagram illustrates the proposed multi-stage decomposition pathway:

Caption: Proposed thermal decomposition pathway of this compound.

It is important to note that the ultimate decomposition products under oxidative conditions (e.g., in the presence of air) will be a mixture of hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SO₂, SO₃).

Experimental Characterization: A Validating Workflow

A robust understanding of the thermal decomposition of this compound necessitates empirical validation. A combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ideally coupled with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), provides a comprehensive picture of the decomposition process.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition, the number of decomposition stages, and the mass loss associated with each stage.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on the energetics of the decomposition process, identifying endothermic events (e.g., melting, dissociation) and exothermic events (e.g., oxidative decomposition).

-

Evolved Gas Analysis (EGA) - TGA-MS/FTIR: Coupling the outlet of the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of the gaseous products evolved at each stage of decomposition. This is crucial for confirming the proposed reaction mechanism.

Experimental Protocol

The following outlines a detailed, step-by-step methodology for the thermal analysis of this compound.

Objective: To determine the thermal decomposition profile of this compound, including onset temperature, mass loss at each stage, thermal events (endothermic/exothermic), and the identity of evolved gaseous products.

Materials and Equipment:

-

This compound (high purity)

-

TGA-DSC instrument (simultaneous or separate)

-

Mass spectrometer or FTIR spectrometer coupled to the TGA

-

Inert gas (Nitrogen or Argon) and an oxidative gas (Air or Oxygen)

-

Ceramic or aluminum crucibles

Procedure:

-

Sample Preparation:

-

Carefully weigh 5-10 mg of this compound into a TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup (TGA-DSC):

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere analysis) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct decomposition steps.

-

-

If using TGA-MS/FTIR, ensure the transfer line is heated to prevent condensation of evolved products.

-

-

Data Acquisition:

-

Initiate the temperature program and begin data collection for mass change (TGA), heat flow (DSC), and evolved gas composition (MS/FTIR).

-

-

Data Analysis:

-

TGA Curve:

-

Determine the onset temperature of decomposition from the initial deviation from the baseline.

-

Identify the distinct decomposition stages and the corresponding temperature ranges.

-

Calculate the percentage mass loss for each stage.

-

-

DSC Curve:

-

Identify endothermic and exothermic peaks corresponding to the decomposition events observed in the TGA.

-

Integrate the peak areas to quantify the enthalpy change for each transition.

-

-

EGA Data (MS/FTIR):

-

Correlate the evolution of specific gaseous products with the mass loss events from the TGA curve.

-

For MS, monitor the m/z values corresponding to expected products (e.g., NH₃ (17), H₂O (18), SO₂ (64), C₆H₆ (78), C₆H₅NH₂ (93)).

-

For FTIR, identify the characteristic vibrational frequencies of the evolved gases.

-

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the characterization of thermal decomposition.

Quantitative Data Summary

The following table summarizes the expected key quantitative data from the thermal analysis of this compound based on the proposed mechanism and data from analogous compounds. Actual experimental values may vary depending on the specific conditions.

| Parameter | Expected Value/Range | Significance |

| Decomposition Onset Temperature | > 200 °C | Indicates the temperature at which the material begins to degrade. |

| Stage 1 Mass Loss (Ammonia) | ~9.7% | Corresponds to the theoretical mass percentage of ammonia in this compound. |

| Stage 1 Thermal Event (DSC) | Endothermic | Consistent with the energy required for the dissociation of the ammonium salt. |

| Stage 2 Onset Temperature | ~200 - 250 °C | Marks the beginning of the decomposition of the benzenesulfonic acid intermediate. |

| Major Gaseous Products (Inert) | NH₃, H₂O, SO₂, C₆H₆, C₆H₅NH₂ | Confirms the proposed decomposition pathways. |

| Major Gaseous Products (Oxidative) | CO, CO₂, NOx, SO₂, H₂O | Represents the complete combustion products in the presence of an oxidant. |

| Final Residue (Inert, <600°C) | Minimal (carbonaceous) | Indicates nearly complete decomposition under these conditions. |

Conclusion: A Framework for Safe and Controlled Chemistry

The thermal decomposition of this compound is a complex process that underscores the importance of rigorous analytical characterization in chemical and pharmaceutical development. The proposed multi-stage mechanism, involving an initial dissociation to ammonia and benzenesulfonic acid followed by competing pathways of desulfonation and aniline formation, provides a robust framework for understanding its behavior under thermal stress. The outlined experimental workflow, centered on TGA-DSC coupled with evolved gas analysis, offers a self-validating system for confirming this mechanism and obtaining critical safety and processing parameters.

For the researcher, scientist, and drug development professional, this in-depth understanding is not merely a matter of academic interest but a practical necessity. It enables the design of safer processes, the anticipation of potential hazards, and the control of reaction pathways to ensure the desired product quality and yield. By applying the principles and methodologies outlined in this guide, professionals can approach the handling and use of this compound with a higher degree of confidence and scientific rigor.

References

-

Angene Chemical. "this compound Safety Data Sheet." [Link]

-

Capot Chemical. "MSDS of Benzenesulfonic acid, ammonium salt." [Link]

-

Allen. "Conversion of Benzenesulfonic acid to aniline." [Link]

-

Endo, K., Kondo, H., & Ishimoto, M. (1977). "Degradation of benzenesulfonate to sulfite in bacterial extract." Journal of Biochemistry, 82(5), 1397–1402. [Link]

-

Wikipedia. "Benzenesulfonic acid." [Link]

- US Patent US4808342A, "Production of sulfon

-

Rehorek, A., & Plum, A. (2007). "Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry." Analytical and Bioanalytical Chemistry, 388(8), 1653–1662. [Link]

-

Mettler Toledo. "Thermal Analysis in the Pharmaceutical Industry." [Link]

-

Rehorek, A., & Plum, A. (2007). "Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry." ResearchGate. [Link]

-

KIT/ITC. "Analysis of gaseous pyrolysis products." [Link]

-

NIST. "Benzenesulfonic acid." [Link]

-

Ningbo Inno Pharmchem Co., Ltd. "Exploring the Synthesis and Reactivity of Benzenesulfonic Acid." [Link]

Sources

A Technical Guide to the Reaction Mechanisms of Ammonium Benzenesulfonate

An in-depth technical guide on the core reaction mechanisms of Ammonium Benzenesulfonate, designed for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the synthesis, reactivity, and decomposition of this compound (C₆H₅SO₃NH₄). Moving beyond simple procedural outlines, we delve into the causal mechanistic pathways, offering field-proven insights grounded in established chemical principles. The content is structured to serve as a foundational resource for professionals engaged in organic synthesis, materials science, and pharmaceutical development.

Introduction: The Scientific Profile of this compound

This compound is an organic salt composed of an ammonium cation (NH₄⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻).[1][2] It presents as a white, crystalline solid soluble in water.[1] While its structure is straightforward, its utility is multifaceted. The benzenesulfonate moiety is a cornerstone of the pharmaceutical industry, forming the basis for "besylate" salts that enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[3][4] Furthermore, the compound itself serves as a versatile catalyst and a subject of study in materials science, for instance, as an electrolyte additive in high-energy density batteries.[5][6] Understanding its core reaction mechanisms is therefore critical for leveraging its full potential.

Part 1: Mechanisms of Formation

The synthesis of this compound is fundamentally an acid-base reaction. The process, however, is predicated on the initial formation of benzenesulfonic acid, one of the most important reactions in industrial organic chemistry.[4]

Prerequisite: Electrophilic Aromatic Sulfonation of Benzene

The industrial production of the benzenesulfonate anion begins with the sulfonation of benzene. This is a canonical electrophilic aromatic substitution (EAS) reaction.

Causality of Reagent Choice: The reaction requires a potent electrophile. While sulfuric acid (H₂SO₄) can be used, the reaction is reversible.[7] To drive the equilibrium toward the product, fuming sulfuric acid (oleum)—a solution of sulfur trioxide (SO₃) in concentrated H₂SO₄—is employed.[8][9] The highly electrophilic SO₃ is the key reacting species.

Mechanism:

-

Generation of the Electrophile: In oleum, sulfur trioxide (SO₃) is readily available. It is a powerful electrophile due to the strong dipole moments created by the three electronegative oxygen atoms pulling electron density from the central sulfur atom.[9]

-

Nucleophilic Attack (Sigma Complex Formation): The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization (Proton Abstraction): A weak base, such as the HSO₄⁻ ion, abstracts a proton from the carbon atom bearing the -SO₃⁻ group. This restores the aromaticity of the ring, yielding the benzenesulfonate anion, which is then protonated in the acidic medium to form benzenesulfonic acid.

Caption: Electrophilic Aromatic Substitution pathway for benzene sulfonation.

Primary Synthesis: Acid-Base Neutralization

With benzenesulfonic acid as the precursor, the formation of this compound is a direct and efficient acid-base neutralization.

Mechanism: Benzenesulfonic acid (pKa ≈ -2.8) is a strong acid, readily donating a proton.[4] Ammonia (NH₃) is a weak base that readily accepts a proton to form the ammonium cation (NH₄⁺). The reaction is a simple proton transfer.

Caption: Formation of this compound via proton transfer.

Experimental Protocol: Synthesis of this compound

This protocol outlines a self-validating system for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from benzene via a two-step process.

Materials:

-

Benzene (C₆H₆)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Aqueous Ammonia (NH₄OH, 28-30%)

-

Sodium Chloride (NaCl)

-

Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Diethyl Ether

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

Step 1: Synthesis of Benzenesulfonic Acid

-

In a fume hood, add 100 mL of fuming sulfuric acid to a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser.

-

Cool the flask in an ice bath to below 10°C.

-

Slowly add 40 mL (~0.45 mol) of benzene dropwise from the funnel over 1 hour, maintaining the temperature below 25°C.

-

After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Validation Checkpoint: A small sample should be fully soluble in water, indicating the conversion of water-insoluble benzene.

-

Pour the reaction mixture slowly onto 500 g of crushed ice in a large beaker with stirring. This hydrolyzes excess SO₃ and dilutes the acid.

Step 2: Conversion to this compound

-

Neutralize the acidic solution by cautiously adding calcium carbonate powder in small portions until effervescence ceases (pH ~7). This precipitates calcium sulfate.

-

Filter the mixture to remove the insoluble calcium sulfate. The filtrate contains calcium benzenesulfonate.

-

To the filtrate, add a concentrated solution of ammonium carbonate or bubble ammonia gas through the solution to precipitate calcium carbonate.

-